Etilefrine hydrochloride
Overview
Description
Etilefrine hydrochloride is an adrenergic agonist primarily of α1 and β1 receptors . It has been used as a vasoconstrictor agent . It is a sympathomimetic amine of the 3-hydroxy-phenylethanolamine series used in treating orthostatic hypotension of neurological, cardiovascular, endocrine, or metabolic origin .
Molecular Structure Analysis
The molecular formula of Etilefrine hydrochloride is C10H16ClNO2 . The average molecular weight is 217.69 . The InChI Key is KTNROWWHOBZQGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Etilefrine hydrochloride is a small molecule . It has a water solubility of 13.8 mg/mL . The logP is 0.01 (ALOGPS) and 0.23 (Chemaxon) . The pKa (Strongest Acidic) is 9.1 and the pKa (Strongest Basic) is 9.73 .Scientific Research Applications
Buccal Administration for Hypotension Treatment
Research has explored the buccal administration of Etilefrine hydrochloride as an alternative to conventional routes due to the limitations associated with oral and parenteral forms, such as cardiac toxicity and first-pass effects. Buccal application showed a bioavailability of more than 20%, suggesting its feasibility as a delivery method for Etilefrine hydrochloride, potentially offering a more consistent plasma level and a reduction in adverse effects associated with other administration routes (Onishi & Sakata, 2018).
Fast-Dissolving Tablets and Films
Further studies have developed fast-dissolving buccal tablets and films of Etilefrine hydrochloride to enhance its absorption and efficacy in treating hypotension. These novel formulations were found to rapidly disintegrate and release the drug, achieving effective plasma levels swiftly, indicating their potential as practical and efficient alternatives for hypotension therapy (Sakata & Onishi, 2020); (Onishi & Sakata, 2021).
Analytical and Spectrophotometric Studies
Etilefrine hydrochloride has been the subject of various analytical and spectrophotometric studies aimed at improving the detection and quantification of the drug in pharmaceutical formulations and biological samples. These studies contribute to the quality control and assurance of Etilefrine hydrochloride in clinical and research settings (Shoukry et al., 1996); (Defrawy & Saber, 2017).
Cardiovascular and Hemodynamic Effects
Studies have also investigated the cardiovascular and hemodynamic effects of Etilefrine hydrochloride, particularly its potential to prevent syncopal recurrence in patients with vasovagal syncope and its effects during surgical procedures. These studies help elucidate the drug's mechanisms and potential therapeutic applications in cardiovascular medicine (Raviele et al., 1999); (Retief et al., 1984).
Microencapsulation for Sustained Release
Microencapsulation of Etilefrine hydrochloride with ethylcellulose has been researched to develop a sustained release dosage form, aiming to improve the drug's therapeutic profile and patient compliance by modulating its release rate and duration (Kim & Choi, 1986).
Safety And Hazards
Etilefrine hydrochloride is toxic if swallowed and causes serious eye irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Etilefrine hydrochloride shows potential as an alternative dosage form for hypotension therapy . A study aimed to develop and evaluate oral medicated jelly containing Etilefrine that could offer an easily taken palatable dosage form with higher bioavailability . Another study prepared orally fast-dissolving tablets of Etilefrine hydrochloride to achieve efficient absorption .
properties
IUPAC Name |
3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNROWWHOBZQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C1=CC(=CC=C1)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
709-55-7 (Parent) | |
Record name | Etilefrine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045322 | |
Record name | Etilefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etilefrine hydrochloride | |
CAS RN |
943-17-9, 534-87-2 | |
Record name | Etilefrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etilefrine hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etilefrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETILEFRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.